molecular formula C14H18N2O2 B6633334 N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide

N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide

Cat. No.: B6633334
M. Wt: 246.30 g/mol
InChI Key: RARSQTSOWVXMCW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide is a complex organic compound characterized by its quinoline and amide functional groups

Properties

IUPAC Name

N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-16(2)13(17)8-7-11-9-10-5-3-4-6-12(10)15-14(11)18/h3-6,11H,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARSQTSOWVXMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the quinoline ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling processes.

Comparison with Similar Compounds

  • Quinoline: A simpler heterocyclic compound with similar biological activities.

  • Indole: Another heterocyclic compound with diverse biological applications.

  • Isoquinoline: Structurally similar to quinoline but with different biological properties.

Uniqueness: N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research is needed to fully understand its properties and harness its full potential.

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